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Compound of Interest

Compound Name: 1,2,2-Trimethylpiperazine

Cat. No.: B1289006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 1,2,2-trimethylpiperazine, a substituted piperazine derivative. While experimental spectra

for this specific isomer are not readily available in public spectral databases, this document

outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics based on established spectroscopic principles and data from

structurally related compounds. Detailed experimental protocols for acquiring this data are also

provided to facilitate further research and characterization of this molecule.

Chemical Structure and Properties
IUPAC Name: 1,2,2-Trimethylpiperazine

Molecular Formula: C₇H₁₆N₂[1]

Molecular Weight: 128.22 g/mol

Predicted XlogP: 0.2[1]

CAS Number: 14925-28-5

Predicted Spectroscopic Data
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Due to the absence of experimentally recorded spectra for 1,2,2-trimethylpiperazine in

accessible databases, this section details the predicted spectral features based on its chemical

structure and comparison with related piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following are the predicted ¹H and ¹³C NMR chemical shifts for 1,2,2-trimethylpiperazine.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the different methyl and

methylene protons in the molecule. The asymmetry of the substitution pattern will lead to a

more complex spectrum compared to symmetrical piperazines.

N-CH₃: A singlet corresponding to the three protons of the methyl group attached to the

nitrogen at position 1.

C(CH₃)₂: A singlet for the six protons of the two methyl groups at position 2. Due to their

equivalence, they are expected to resonate at the same frequency.

Piperazine Ring Protons: The methylene protons on the piperazine ring are expected to

appear as multiplets due to spin-spin coupling with adjacent protons. The protons at C3, C5,

and C6 will likely have distinct chemical shifts and coupling patterns.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.

N-CH₃: A signal for the methyl carbon attached to the nitrogen at position 1.

C(CH₃)₂: A signal for the two equivalent methyl carbons at position 2.

Quaternary Carbon: A signal for the quaternary carbon at position 2.

Piperazine Ring Carbons: Signals for the methylene carbons of the piperazine ring (C3, C5,

and C6).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,2,2-trimethylpiperazine is expected to exhibit characteristic absorption bands.

For reference, the condensed phase IR spectrum of the related isomer, 1,2,4-

trimethylpiperazine, is available in the NIST WebBook.[2]

C-H Stretching: Strong absorptions in the region of 2800-3000 cm⁻¹ corresponding to the

stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-N Stretching: Absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹,

corresponding to the C-N bond stretching vibrations.

CH₂ Bending: Characteristic bending vibrations for the methylene groups are expected

around 1450 cm⁻¹.

N-H Stretching: A peak in the 3200-3500 cm⁻¹ region is anticipated if the secondary amine is

not fully methylated.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 1,2,2-trimethylpiperazine would

be expected to show a molecular ion peak and several characteristic fragment ions. The

fragmentation of piperazine derivatives often involves cleavage of the ring and loss of

substituents.[3]

Molecular Ion (M⁺): A peak at m/z = 128, corresponding to the molecular weight of the

compound.

Major Fragment Ions: Common fragmentation pathways for substituted piperazines include

alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of methyl or larger alkyl

groups.

Spectroscopic Data for a Related Isomer: 1,2,4-
Trimethylpiperazine
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For comparative purposes, the following tables summarize the available spectroscopic data for

the isomer 1,2,4-trimethylpiperazine from the NIST WebBook.

Table 1: Mass Spectrometry Data for 1,2,4-Trimethylpiperazine[4]

m/z Relative Intensity

42 100

57 85

70 95

85 30

113 40

128 15

Table 2: Infrared Spectroscopy Data for 1,2,4-Trimethylpiperazine (Condensed Phase)[2]

Wavenumber (cm⁻¹) Transmittance (%) Assignment (Predicted)

~2950 Low C-H Stretch (asymmetric)

~2850 Low C-H Stretch (symmetric)

~1460 Medium CH₂ Bend

~1370 Medium CH₃ Bend

~1150 Strong C-N Stretch

Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra of piperazine

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the 1,2,2-trimethylpiperazine sample in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in

a 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

referencing chemical shifts (δ = 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g.,

400 MHz or higher).[5] For ¹H NMR, standard parameters include a 30-degree pulse angle, a

1-2 second relaxation delay, and a sufficient number of scans to obtain a good signal-to-

noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).

KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide

(KBr) powder and press into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., CCl₄ or CS₂).

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the solvent or KBr

pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common

technique. The sample is injected into a gas chromatograph, where it is vaporized and

separated on a capillary column before entering the mass spectrometer. Direct infusion via a

syringe pump can be used for pure samples.
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Ionization: Use a suitable ionization method. Electron ionization (EI) is a common technique

that provides detailed fragmentation patterns. Electrospray ionization (ESI) is a softer

ionization technique that often results in a more prominent molecular ion peak.[5]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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